イソブチルシアノ酢酸

概要

説明

Isobutyl cyanoacetate (IBCA) is a synthetic chemical compound that has become increasingly important in scientific research. This compound is an ester of isobutyl alcohol and cyanoacetic acid, and is used in a variety of applications, including the synthesis of pharmaceuticals and other organic compounds, as well as in the study of biochemical processes. Synthesis Method Isobutyl cyanoacetate can be synthesized in a number of ways, including the reaction of isobutyl alcohol with cyanoacetic acid in the presence of an acid catalyst, such as sulfuric acid. This method is typically used when high yields are desired. Alternatively, IBCA can be synthesized through the reaction of isobutyl alcohol and cyanide ion in the presence of a base, such as sodium hydroxide. Scientific Research Application Isobutyl cyanoacetate has a wide range of applications in scientific research. It is used in the synthesis of a variety of organic compounds, including pharmaceuticals, insecticides, and dyes. Additionally, IBCA is used in the study of biochemical processes, such as enzyme kinetics and protein folding. It is also used as a reagent in the synthesis of complex molecules, such as peptides, and in the preparation of novel materials, such as polymers and nanomaterials. Mechanism of Action Isobutyl cyanoacetate is an organic compound that acts as a substrate for a variety of enzymes, including cytochrome P450 enzymes. These enzymes catalyze the oxidation of IBCA, resulting in the formation of aldehydes, ketones, and other products. Additionally, IBCA can be used as a substrate for other enzymes, such as those involved in the synthesis of fatty acids and other lipids. Biochemical and Physiological Effects Isobutyl cyanoacetate has been studied for its potential biochemical and physiological effects. In studies of animals, IBCA has been found to have a wide range of effects, including an increase in fatty acid synthesis and an increase in the activity of enzymes involved in the metabolism of lipids. Additionally, IBCA has been found to have anti-inflammatory and anti-cancer effects in animal models. Advantages and Limitations for Lab Experiments Isobutyl cyanoacetate is a useful reagent in the laboratory, as it can be used to synthesize a variety of organic compounds. Additionally, IBCA is relatively non-toxic and has a low vapor pressure, making it suitable for use in a variety of laboratory experiments. However, IBCA is a volatile compound and should be handled with care, as it can be explosive when exposed to heat or flame. Future Directions There are a number of potential future directions for the use of Isobutyl cyanoacetate in scientific research. For example, IBCA could be used to synthesize new pharmaceuticals or to study the biochemical effects of different compounds. Additionally, IBCA could be used to study the biochemical and physiological effects of different environmental toxins or to develop new materials for use in medical devices. Finally, IBCA could be used in the development of new methods for the synthesis of complex molecules and materials.

科学的研究の応用

- イソブチルシアノ酢酸は、アミンのシアノアセチル化に役立つ貴重な試薬です。 研究者らはこれを用いて、複素環合成の前駆体となるN置換シアノアセトアミドを調製してきました 。これらの化合物は、さまざまな有機複素環の構築において重要な役割を果たします。

- イソブチルシアノ酢酸由来のものも含むシアノアセトアミド誘導体は、その多様な生物活性のために注目を集めています。 研究者らは、それらを化学療法剤としての可能性を調査してきました 。

- クマリン誘導体は、合成、有機、および医薬品化学において不可欠です。 イソブチルシアノ酢酸は、食品添加物、化粧品、光学デバイス、染料、および薬剤候補などの分野で応用が見られるクマリンを形成する環化反応に関与することができます 。

- 科学研究とは直接関係ありませんが、シアノアクリレート接着剤(シアノアセテートから誘導されたものなど)にはユニークな特性があることに注意する価値があります。 これらの接着剤は室温で急速に硬化し、さまざまな材料に強力な接着性を示し、溶剤を含みません 。

アミンのシアノアセチル化

生物学的に活性な化合物の構築

クマリン合成

シアノアクリレート接着剤

作用機序

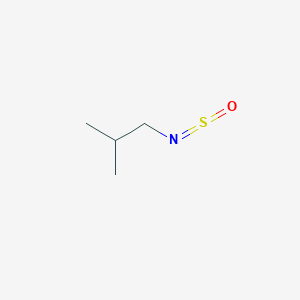

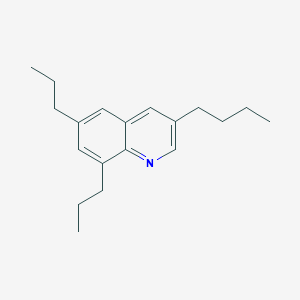

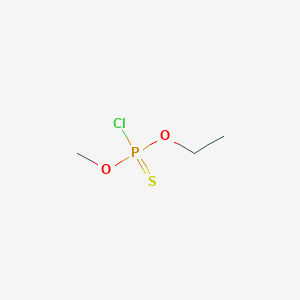

- Isobutyl cyanoacetate is a compound with the chemical formula C₇H₁₁NO₂ . However, specific information about its primary targets is not readily available in the literature.

- Generally, cyanoacetamide derivatives, including isobutyl cyanoacetate, are considered important precursors for heterocyclic synthesis. Their carbonyl and cyano functional groups enable reactions with common bidentate reagents to form various heterocyclic compounds .

Target of Action

Action Environment

将来の方向性

特性

IUPAC Name |

2-methylpropyl 2-cyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-6(2)5-10-7(9)3-4-8/h6H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGQEKKNLHJZGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065424 | |

| Record name | Acetic acid, cyano-, 2-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13361-31-4 | |

| Record name | 2-Methylpropyl 2-cyanoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13361-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl cyanoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013361314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-cyano-, 2-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, cyano-, 2-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl cyanoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.097 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYL CYANOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ID1WNZ1D0S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is isobutyl cyanoacetate primarily used for in scientific research?

A1: Isobutyl cyanoacetate is frequently employed as a reagent in the synthesis of various ring-substituted isobutyl phenylcyanoacrylates. These acrylate derivatives are then often studied for their potential as monomers in copolymerization reactions with styrene. [, , , , , , , , , , , ]

Q2: How is isobutyl cyanoacetate synthesized in the lab?

A2: One common method is the Knoevenagel condensation reaction. This reaction involves reacting a substituted benzaldehyde with isobutyl cyanoacetate in the presence of a base catalyst, often piperidine. [, , , , , , , , , , , ]

Q3: What are the typical characterization techniques used to confirm the synthesis of isobutyl cyanoacetate and its derivatives?

A3: Researchers commonly utilize a combination of techniques including:

- Elemental Analysis (CHN): To verify the elemental composition of the synthesized compounds. [, , , , , , , , , , , ]

- Spectroscopic Methods:

Q4: Why is styrene copolymerization with isobutyl phenylcyanoacrylate derivatives a significant area of research?

A4: Copolymerization of styrene with these acrylate derivatives offers a way to potentially modify the properties of polystyrene. By altering the substituents on the phenyl ring of the isobutyl phenylcyanoacrylates, researchers can investigate the structure-property relationship and potentially fine-tune the thermal and physical properties of the resulting copolymers. [, , , , , , , , , , , ]

Q5: How is the composition of the styrene copolymers determined?

A5: The composition of the copolymers is often determined by analyzing the nitrogen content using elemental analysis. This information, in conjunction with the known structures of the monomers, allows researchers to calculate the relative amounts of each monomer incorporated into the copolymer chain. [, , , , , , , , , , , ]

Q6: What analytical techniques are used to study the thermal properties of these styrene copolymers?

A6: Two main techniques are employed:

- Differential Scanning Calorimetry (DSC): This technique helps determine the glass transition temperatures (Tg) of the copolymers, providing insights into their flexibility and thermal behavior. []

- Thermogravimetric Analysis (TGA): TGA is used to analyze the thermal stability and degradation patterns of the copolymers. This information is crucial for understanding their potential applications at elevated temperatures. []

Q7: Has isobutyl cyanoacetate been used in any other applications besides the synthesis of phenylcyanoacrylate derivatives?

A7: Yes, isobutyl [3-¹⁴C]cyanoacrylate has been synthesized and used as a radiolabeled compound in research. The synthesis involved a Diels-Alder reaction with anthracene to form a stable intermediate, followed by thermolysis to generate the desired radiolabeled product. []

Q8: Are there alternative methods for synthesizing isobutyl cyanoacetate?

A8: Yes, an alternative method involves the interesterification of methyl cyanoacetate with 2-methyl-1-propanol (isobutanol) using tetrabutyl titanate as a catalyst. This approach provides a high yield (97.20%) of isobutyl cyanoacetate under optimized reaction conditions. []

Q9: What factors influence the yield of isobutyl cyanoacetate in the interesterification reaction?

A9: Several factors, including the reaction temperature, the molar ratio of reactants, and the amount of catalyst used, can significantly impact the yield of isobutyl cyanoacetate. []

Q10: What is the role of paranitrobenzoic acid in the polymethylmethacrylate composite material for 3D printing?

A10: While the provided abstract does not explicitly detail the role of paranitrobenzoic acid [], it likely acts as a polymerization initiator or modifier. Paranitrobenzoic acid can generate free radicals upon heating or UV exposure, potentially initiating the polymerization of isobutyl cyanoacetate within the composite material.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

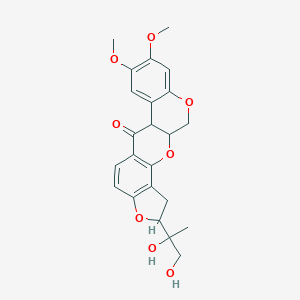

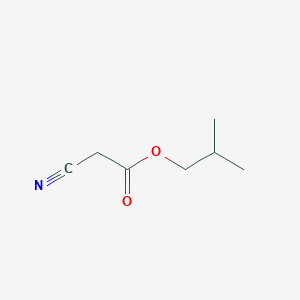

![(3S,9R,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B82421.png)

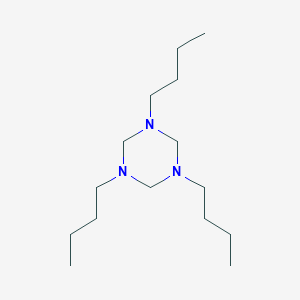

![2,5,12,15,18,21-Hexaoxatricyclo[20.4.0.06,11]hexacosa-1(26),6,8,10,22,24-hexaene](/img/structure/B82422.png)